![molecular formula C19H16ClFN2O5S2 B7453694 N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide](/img/structure/B7453694.png)
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide, commonly known as CFTR inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the treatment of cystic fibrosis.
作用机制
CFTR inhibitor works by binding to the CFTR protein and blocking its activity. Specifically, CFTR inhibitor binds to a specific site on the CFTR protein called the nucleotide-binding domain 1 (NBD1). This binding prevents the CFTR protein from opening and closing properly, which in turn reduces the transport of salt and water in and out of cells.
Biochemical and Physiological Effects:
CFTR inhibitor has been shown to have a number of biochemical and physiological effects in laboratory experiments. For example, CFTR inhibitor has been shown to reduce the activity of CFTR in cells, which in turn reduces the transport of salt and water. CFTR inhibitor has also been shown to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
实验室实验的优点和局限性
One advantage of CFTR inhibitor is that it has been extensively studied in laboratory experiments, which has provided a wealth of information about its mechanism of action and potential applications. However, one limitation of CFTR inhibitor is that it has not yet been approved for clinical use, which means that its potential applications in humans are still being studied.
未来方向
There are several future directions for research on CFTR inhibitor. One direction is to continue studying its potential applications in the treatment of cystic fibrosis. Another direction is to investigate the potential applications of CFTR inhibitor in other diseases or conditions, such as chronic obstructive pulmonary disease (COPD) or asthma. Additionally, future research could focus on developing new and more effective CFTR inhibitors that have fewer side effects and are more effective at reducing mucus buildup in the lungs and other organs.
合成方法
CFTR inhibitor is synthesized through a multi-step process that involves the reaction of different chemical compounds. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methoxyaniline, which produces N-(4-chlorobenzenesulfonyl)-2-methoxyaniline. This compound is then reacted with 4-fluorobenzenesulfonyl chloride to produce N-[5-(4-chlorobenzenesulfonylamino)-2-methoxyphenyl]-4-fluorobenzenesulfonamide. Finally, this compound is reacted with ammonia to produce CFTR inhibitor.
科学研究应用
CFTR inhibitor has been extensively studied for its potential applications in the treatment of cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTR inhibitor works by blocking the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of salt and water in and out of cells. By inhibiting CFTR, CFTR inhibitor can help to reduce the buildup of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
属性
IUPAC Name |
N-[5-[(4-chlorophenyl)sulfonylamino]-2-methoxyphenyl]-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O5S2/c1-28-19-11-6-15(22-29(24,25)16-7-2-13(20)3-8-16)12-18(19)23-30(26,27)17-9-4-14(21)5-10-17/h2-12,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONYALJVZNUIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-O,5-O-dimethyl 4-O-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl] 2,6-dimethyl-1,4-dihydropyridine-3,4,5-tricarboxylate](/img/structure/B7453622.png)
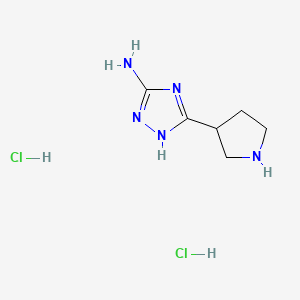
![2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)-N-prop-2-enylacetamide](/img/structure/B7453644.png)
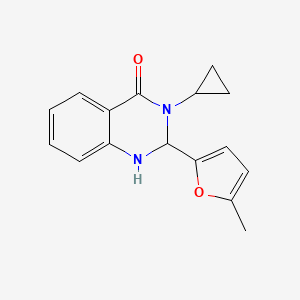
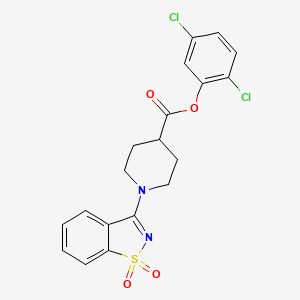
![N-cyclopropyl-2-[[2-(1-prop-2-enylbenzimidazol-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B7453663.png)
![(3E)-6-chloro-3-[[3-ethoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-1H-indol-2-one](/img/structure/B7453670.png)
![3-[(2-Methoxyphenyl)methyl]-6-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7453674.png)

![N-benzyl-2-[[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide](/img/structure/B7453685.png)
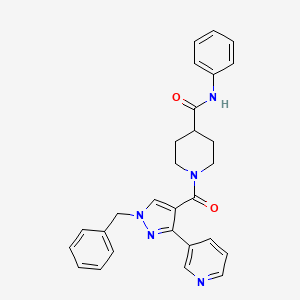
![3-[[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]methyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7453707.png)
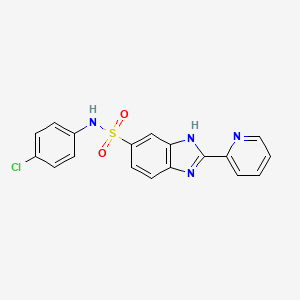
![N-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-[4-(2-phenoxyethyl)piperazin-1-yl]acetamide](/img/structure/B7453718.png)